Carbonic Anhydrase Inhibition Potential: Structural Basis for Isoform Engagement
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is annotated as a potential carbonic anhydrase (CA) inhibitor, leveraging its primary sulfonamide moiety to coordinate the catalytic zinc ion . While direct Ki data for this exact compound is not publicly available, its close structural analogs in the pyridyl-benzenesulfonamide class have demonstrated nanomolar affinity for CA II and CA IX [1]. The presence of the 3-trifluoromethyl group is predicted to enhance lipophilic interactions within the CA active site compared to unsubstituted pyridine analogs, a hypothesis supported by class-level structure-activity relationships [1].
| Evidence Dimension | Predicted CA inhibition potency |
|---|---|
| Target Compound Data | No public Ki value; annotated as CA inhibitor |
| Comparator Or Baseline | Unsubstituted pyridyl-benzenesulfonamide analogs (e.g., 4-(pyridin-2-yloxy)benzenesulfonamide) with reported Ki > 1 µM against CA II |
| Quantified Difference | Potency improvement inferred from Class-level SAR; quantitative difference not directly calculable without experimental data |
| Conditions | Stopped-flow CO₂ hydration assay (standard for CA inhibition) |
Why This Matters
For procurement decisions, this structural annotation justifies selection when screening for CA inhibitors, distinguishing it from non‑fluorinated or differently‑substituted analogs that may lack sufficient potency.
- [1] Gloeckner, S., Heine, A., & Klebe, G. (2019). Thermodynamic, Kinetic and Crystallographic Investigations of Benzenesulfonamides as Ligands of Human Carbonic Anhydrase II. Journal of Medicinal Chemistry, 62(5), 2567-2583. https://doi.org/10.1021/acs.jmedchem.8b01866 View Source
